molecular formula C13H11N3OS B12867128 5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine CAS No. 364360-14-5

5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine

Cat. No.: B12867128
CAS No.: 364360-14-5
M. Wt: 257.31 g/mol
InChI Key: UCXMSADTGQFJKL-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yloxymethyl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C13H11N3S. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yloxymethyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of naphthalen-1-ylmethyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-yloxymethyl)-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

5-(Naphthalen-1-yloxymethyl)-[1,3,4]thiadiazol-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yloxymethyl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Naphthalen-1-ylmethyl)-[1,3,4]thiadiazol-2-ylamine
  • 5-(Phenylmethyl)-[1,3,4]thiadiazol-2-ylamine
  • 5-(Benzyl)-[1,3,4]thiadiazol-2-ylamine

Uniqueness

5-(Naphthalen-1-yloxymethyl)-[1,3,4]thiadiazol-2-ylamine is unique due to its naphthalen-1-yloxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

CAS No.

364360-14-5

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

5-(naphthalen-1-yloxymethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C13H11N3OS/c14-13-16-15-12(18-13)8-17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,14,16)

InChI Key

UCXMSADTGQFJKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NN=C(S3)N

Origin of Product

United States

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